molecular formula C19H18O7 B1251753 5-Hydroxy-7,8,2',5'tetramethoxyflavone

5-Hydroxy-7,8,2',5'tetramethoxyflavone

Cat. No. B1251753
M. Wt: 358.3 g/mol
InChI Key: ASXMBDKZHRLCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-7,8,2',5'tetramethoxyflavone is a natural product found in Andrographis affinis, Aphis affinis, and Andrographis with data available.

Scientific Research Applications

Inhibition of Cancer Cell Growth

5-Hydroxy polymethoxyflavones (PMFs), including variants like 5-hydroxy-7,8,2',5'-tetramethoxyflavone, have shown significant inhibitory effects on the growth of human colon cancer cells. These compounds, predominantly found in citrus plants, demonstrate a stronger growth inhibition compared to their permethoxylated counterparts. Different 5-hydroxy PMFs produce varied effects on cell cycle and apoptosis, suggesting diverse mechanisms of action. For instance, certain PMFs cause cell cycle arrest at specific phases or induce enhanced apoptosis, influencing key signaling proteins related to cell proliferation and apoptosis (Qiu et al., 2010).

Quantification in Citrus Products

The development of sensitive and reliable methods for quantifying 5-hydroxy PMFs, including 5-hydroxy-7,8,2',5'-tetramethoxyflavone, in citrus products and preparations is crucial for nutritional and pharmacological studies. Advanced techniques like reversed-phase high-performance liquid chromatography with electrochemical detection have been employed to achieve this, significantly enhancing the sensitivity and accuracy of quantification (Dong et al., 2010).

Anticancer Potential and Pharmacokinetics

Studies on polymethoxyflavones, including 5-hydroxy-7,8,2',5'-tetramethoxyflavone, explore their pharmacokinetic properties and their potential as anticancer agents. It has been observed that PMFs with a hydroxy group exhibit significantly more potent cytotoxicity against various cancer cell lines compared to PMFs without a hydroxy group. The presence of hydroxy and methoxy groups plays a crucial role in modulating the pharmacokinetics and metabolic pathways of these compounds (You et al., 2021).

Bioactivity Screening

5-Hydroxy-7,8,2',5'-tetramethoxyflavone, along with other polymethoxylated flavones, has been isolated from various natural sources like tangerine peel oil solids. These compounds have demonstrated significant activity against various carcinoma cells. Studies on these flavones also focus on their effects on erythrocyte aggregation and sedimentation in vitro, highlighting their potential in cancer treatment (Chen et al., 1997).

properties

Product Name

5-Hydroxy-7,8,2',5'tetramethoxyflavone

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-10-5-6-14(23-2)11(7-10)15-8-12(20)17-13(21)9-16(24-3)18(25-4)19(17)26-15/h5-9,21H,1-4H3

InChI Key

ASXMBDKZHRLCAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC

synonyms

5-hydroxy-7,8,2',5'-tetramethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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